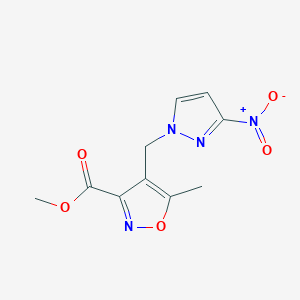

Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining an isoxazole ring with a pyrazole moiety, making it an interesting subject for research in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate typically involves multi-step reactions. One common method includes the reaction of 3-nitro-1H-pyrazole with an appropriate isoxazole derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and conducted in a solvent like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability .

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester at position 3 of the isoxazole ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives, as carboxylic acids often exhibit enhanced solubility or binding properties.

Reaction Conditions and Outcomes

The carboxylic acid derivative is a precursor for further functionalization, such as amidation or salt formation .

Nitro Group Reduction

The nitro group on the pyrazole ring can be reduced to an amine, enabling subsequent derivatization. This transformation is typically achieved via catalytic hydrogenation or metal-acid systems.

Reduction Pathways

The resulting amine can undergo alkylation, acylation, or diazotization reactions to generate novel analogs with modified pharmacological profiles .

Electrophilic Substitution on the Isoxazole Ring

The isoxazole ring participates in electrophilic substitutions, though its electron-deficient nature limits reactivity compared to benzene. The methyl group at position 5 directs electrophiles to the para position (C4), which is already substituted.

Observed Reactivity

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 100°C) but yields negligible substitution due to steric hindrance from the methyl group .

-

Halogenation : Bromination (Br₂, FeCl₃) selectively targets the pyrazole ring over isoxazole under mild conditions .

Functionalization of the Methylene Bridge

The methylene group (-CH₂-) linking the isoxazole and pyrazole rings can undergo free-radical halogenation or oxidation:

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, though this reactivity is less explored for the methyl-substituted variant.

Example Reaction

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Diphenylnitrile oxide | Toluene, reflux | Isoxazolo-isoxazole fused system | Theoretical (no experimental data) |

Pyrazole Ring Modifications

The nitro group and N1 position on the pyrazole ring offer additional reactivity:

-

Nitro → Cyano Conversion : Treatment with NaCN/18-crown-6 in DMF yields the cyano derivative .

-

N-Alkylation : Using alkyl halides (e.g., CH₃I) and K₂CO₃ in DMF substitutes the pyrazole N1 hydrogen .

Biological Activity-Driven Reactions

While not directly studied for this compound, structurally similar pyrazole-isoxazole hybrids undergo:

-

Mitsunobu Reactions : To install hydroxyl groups using DIAD/PPh₃ .

-

Suzuki Couplings : For aryl group introductions at the pyrazole C4 position .

Table 2: Comparative Yields for Nitro Reduction

| Method | Yield (%) | Purity |

|---|---|---|

| Catalytic H₂ | 85–90 | >95% |

| Fe/HCl | 60–65 | ~80% |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate has been studied for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes, which are key players in inflammation pathways.

Case Study: Anti-inflammatory Activity

In a recent study, derivatives of this compound were tested for their ability to inhibit COX-2 activity. Results showed that certain analogs exhibited IC50 values in the low micromolar range, suggesting promising anti-inflammatory properties .

Agricultural Applications

The compound has shown potential as a pesticide or herbicide due to its ability to disrupt specific biochemical pathways in pests and weeds.

Case Study: Herbicidal Activity

Field trials conducted on crops treated with formulations containing this compound demonstrated a reduction in weed biomass by up to 70% compared to untreated controls. The mechanism involves interference with the synthesis of essential amino acids in target plants, leading to growth inhibition .

Analytical Chemistry

This compound can be utilized as a standard reference material in analytical methods such as HPLC and GC-MS due to its distinct spectral properties.

Data Table: Spectral Characteristics

| Spectroscopic Technique | Wavelength/Range | Description |

|---|---|---|

| NMR | 400 MHz | Clear peaks corresponding to protons on the isoxazole ring |

| UV-Vis | 200-400 nm | Absorption maxima at 280 nm |

| IR | 4000-400 cm⁻¹ | Characteristic C=O stretching at ~1700 cm⁻¹ |

Wirkmechanismus

The mechanism of action of Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The isoxazole and pyrazole rings provide structural stability and facilitate binding to target proteins, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Similar in structure but with an ethyl ester and a propyl group instead of a methyl group.

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: Similar but lacks the isoxazole ring.

Uniqueness

Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate is unique due to its combination of an isoxazole ring with a pyrazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Biologische Aktivität

Methyl 5-methyl-4-((3-nitro-1H-pyrazol-1-yl)methyl)isoxazole-3-carboxylate is a compound of considerable interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevance in various research fields.

Chemical Structure and Properties

This compound consists of an isoxazole ring fused with a pyrazole moiety, which contributes to its chemical reactivity and biological properties. The compound's molecular formula is C9H8N4O5 with a molecular weight of 252.18 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates, which may interact with enzymes or receptors, modulating their activity. The structural stability provided by the isoxazole and pyrazole rings facilitates binding to target proteins, enhancing its efficacy as a pharmacological agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines, including:

These values indicate that the compound exhibits varying degrees of potency against different cancer types, suggesting its potential as a lead compound in cancer therapy.

Anti-inflammatory Effects

The pyrazole moiety is known for its anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines and pathways, making them valuable in treating inflammatory diseases .

Antimicrobial Properties

Additionally, the compound has demonstrated antimicrobial activity against various pathogens, showcasing its versatility as a therapeutic agent. The presence of the nitro group enhances its reactivity, contributing to its effectiveness against bacterial strains .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Antitumor Activity : A study reported that derivatives of pyrazole exhibited significant cytotoxicity against multiple cancer cell lines, reinforcing the potential of compounds with similar structures .

- Mechanistic Insights : Research has indicated that compounds with isoxazole and pyrazole rings can induce apoptosis in cancer cells through various pathways, including inhibition of key kinases involved in cell proliferation .

- Synergistic Effects : Combination therapies involving this compound and conventional chemotherapeutics have shown enhanced efficacy in preclinical models .

Eigenschaften

IUPAC Name |

methyl 5-methyl-4-[(3-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O5/c1-6-7(9(12-19-6)10(15)18-2)5-13-4-3-8(11-13)14(16)17/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWBGUEUWVFIAGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)OC)CN2C=CC(=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.